

# zonisamide absorption rate food interaction management

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Zonisamide

CAS No.: 68291-97-4

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## Pharmacokinetic Profile & Food Interaction

The table below summarizes key quantitative data on **zonisamide** absorption for your research reference.

Parameter	Fasted State	Fed State	Notes & Clinical Significance
<b>Absolute Bioavailability</b>	~100% [1] [2]	Unchanged [3] [1]	High bioavailability; food does not induce a clinically relevant food effect [3].
<b>Time to Peak Concentration (T<sub>max</sub>)</b>	2 to 6 hours [4] [3] [1]	4 to 6 hours [4] [3]	Food delays the absorption rate, prolonging T <sub>max</sub> [4] [5] [3].
<b>Peak Plasma Concentration (C<sub>max</sub>)</b>	2-5 µg/mL (200-400 mg dose) [3] [1]	Unchanged [3]	Despite delayed T <sub>max</sub> , the extent of absorption (AUC) remains the same [3].
<b>Dose Proportionality</b>	Linear (200-400 mg) [3]	-	C <sub>max</sub> and AUC become disproportionate at higher doses (e.g., 800 mg), likely due to saturable binding to red blood cells [3] [1].

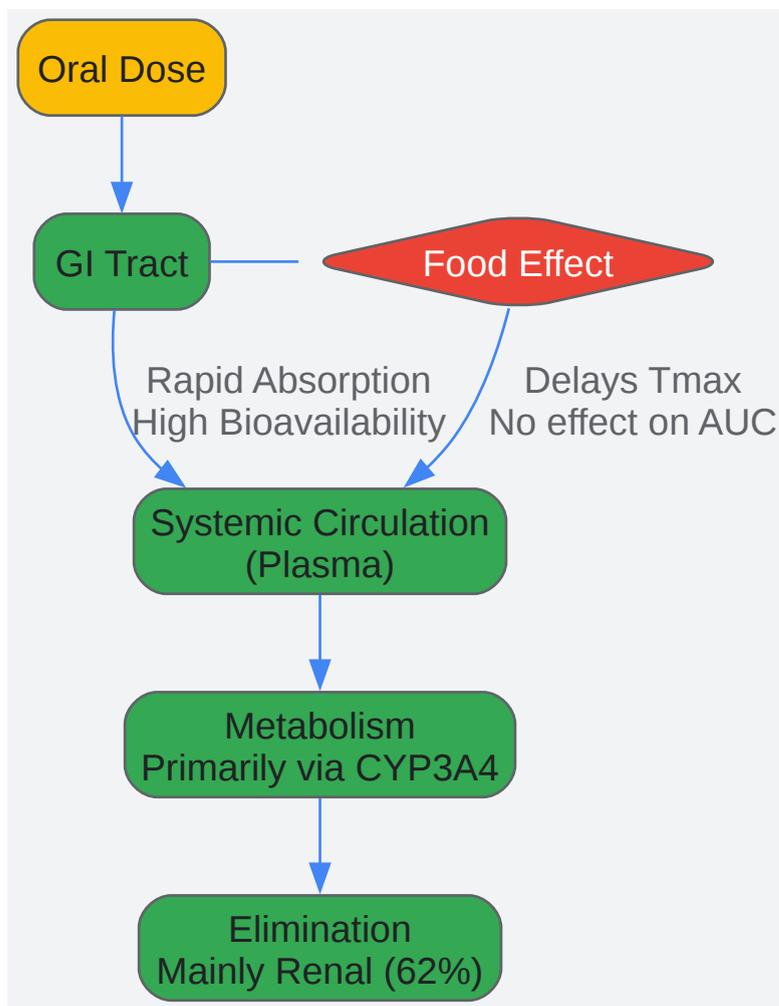
This pharmacokinetic profile indicates that **zonisamide** can be administered without regard to meals in clinical practice and in the design of clinical trials [5] [6]. However, the delay in  $T_{\max}$  should be considered when planning pharmacokinetic sampling.

## Experimental Considerations & Protocols

When designing studies involving **zonisamide**, consider the following practical aspects:

- **Formulation and Dosing:** **Zonisamide** is available for oral administration as capsules and a suspension [6]. Capsules should be swallowed whole and not split, chewed, or crushed [5]. For the suspension, use calibrated measuring devices for accurate dosing [6].
- **Achieving Steady State:** Due to its long half-life of approximately 50-69 hours in plasma (and about 105 hours in red blood cells), it takes about **14 days to reach steady-state concentrations** after initiating therapy or a dose change [4] [3]. This is a critical factor for planning study duration and sampling schedules.
- **Key Drug Interactions:** **Zonisamide** is primarily metabolized by the cytochrome P450 **CYP3A4** enzyme [4] [3] [1].
  - **Enzyme Inducers:** Concomitant administration with drugs that induce CYP3A4 (e.g., **phenytoin, carbamazepine, phenobarbital, rifampicin**) can increase **zonisamide** clearance and reduce its half-life and plasma concentrations. Dose adjustment of **zonisamide** may be necessary when these drugs are started or stopped [4] [3].
  - **Enzyme Inhibitors:** Strong CYP3A4 inhibitors (e.g., **ketoconazole**) can reduce the metabolism of **zonisamide**, potentially increasing its plasma levels [4] [2].

The following diagram illustrates the journey of **zonisamide** through the body after oral administration, highlighting the key interactions and processes.



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### Zonisamide Absorption and Metabolism Pathway

## Troubleshooting Common Scenarios

- **Unexpectedly Low Plasma Concentrations:** First, verify patient adherence and dosing records. Then, investigate potential **drug interactions with CYP3A4 inducers** (e.g., phenytoin, carbamazepine) [4] [3]. Confirm the analytical method is validated for **zonisamide**.
- **High Inter-Patient Variability in PK Data:** **Zonisamide** exhibits **saturable binding to red blood cells**, leading to non-linear pharmacokinetics at higher doses [3] [1]. Account for this in your statistical model. Also, consider genetic polymorphisms in **CYP3A4** and **N-acetyl-transferases** as contributing factors [3] [1].
- **Managing Adverse Events in Clinical Trials:** Common side effects include dizziness, somnolence, and anorexia [4] [2]. Be vigilant for more serious, though rarer, effects such as **kidney stones**

(mitigate by ensuring adequate hydration) [4] [5], **metabolic acidosis** (monitor serum bicarbonate levels) [4] [3], and **oligohidrosis** (reduced sweating, particularly relevant for pediatric studies) [4].

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To cite this document: Smolecule. [zonisamide absorption rate food interaction management]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b566431#zonisamide-absorption-rate-food-interaction-management>]

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